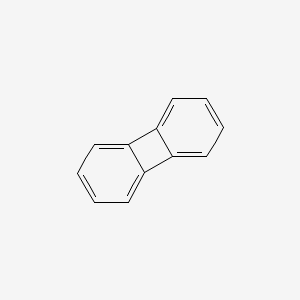

Biphenylene

Description

Structure

3D Structure

Properties

IUPAC Name |

biphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-2-6-10-9(5-1)11-7-3-4-8-12(10)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVTZJHWGZSXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059765 | |

| Record name | Biphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow needles; [Acros Organics MSDS] | |

| Record name | Biphenylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

259-79-0 | |

| Record name | Biphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000259790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIPHENYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z64I7D5M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Properties of Biphenylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenylene, a polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central anti-aromatic four-membered ring, has garnered significant scientific interest due to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, with a particular focus on its two-dimensional (2D) form as a novel carbon allotrope. We delve into its metallic nature in extended sheets, the tunable electronic properties of its nanoribbons, and the detailed electronic structure of the isolated molecule. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies for its characterization, and presents a logical workflow for its investigation. This guide is intended to be a valuable resource for researchers and scientists exploring the potential of this compound in novel electronic and materials science applications. While the primary focus is on materials science, the foundational electronic data may be of interest to drug development professionals exploring novel carbon-based nanomaterials.

Core Electronic Properties of this compound

This compound's electronic behavior is intrinsically linked to its molecular structure, featuring a planar system of 12 π-electrons. While the individual benzene rings are aromatic, the central four-membered ring introduces anti-aromatic character, leading to a fascinating interplay of localized and delocalized electrons.[1]

In its recently synthesized two-dimensional form, known as a this compound network or sheet, the material exhibits a metallic character.[2] This is in contrast to graphene, which is a semi-metal. The metallic nature of the this compound sheet is also observed in its nanoribbons with zigzag edges. However, armchair-edged nanoribbons exhibit a width-dependent band gap, transitioning from a semiconductor to a metallic state as the ribbon width increases.[2]

The electronic structure of the gas-phase this compound molecule has been meticulously studied, revealing insights into its core and valence level states. These studies provide foundational data for understanding the electronic properties of larger, functional materials constructed from this compound building blocks.[1]

Quantitative Electronic Data

The following tables summarize the key quantitative electronic properties of this compound in its various forms, as determined by experimental and computational studies.

Table 1: Electronic Properties of this compound Nanoribbons

| Nanoribbon Type | Width (nm) | Band Gap (eV) | Reference |

| Armchair | 0.62 | 1.71 | [2] |

| Armchair | 2.14 | 0.08 | [2] |

| Zigzag | Various | Metallic | [2] |

Table 2: Core-Level Spectroscopy Data for Gas-Phase this compound

| Parameter | Value (eV) | Reference |

| Experimental C1s Binding Energy | ~290.1 | [1] |

| Calculated Cα 1s Binding Energy | 289.82 | [1] |

| Calculated Cβ 1s Binding Energy | 289.75 | [1] |

| Calculated Cγ 1s Binding Energy | 289.67 | [1] |

Table 3: Structural and Electronic Parameters of this compound

| Parameter | Value | Reference |

| Cα-Cα,c Bond Length (Å) | 1.51 | [1] |

| Cα-Cβ Bond Length (Å) | 1.37 | [1] |

| Cβ-Cγ Bond Length (Å) | 1.37 | [1] |

| Cγ-Cγ Bond Length (Å) | 1.39 | [1] |

| 2D this compound Sheet | Metallic | [2] |

Experimental and Computational Methodologies

The characterization of this compound's electronic properties relies on a combination of sophisticated experimental techniques and theoretical calculations.

Experimental Protocols

2.1.1. On-Surface Synthesis of this compound Networks

The fabrication of 2D this compound networks is typically achieved through on-surface synthesis, a bottom-up approach that allows for atomic precision.[3]

-

Substrate: Single-crystal surfaces, such as Au(111) or Cu(111), are commonly used as templates. The substrate is cleaned in ultra-high vacuum (UHV) by cycles of sputtering with Ar+ ions and annealing.

-

Precursor Deposition: A halogenated precursor molecule, such as a terphenyl derivative, is deposited onto the clean substrate via thermal evaporation.

-

Polymerization and Cyclization: The substrate is then annealed to induce polymerization of the precursor molecules, followed by a cyclization step (dehydrofluorination or "HF-zipping") to form the this compound network.[3]

2.1.2. Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique for directly probing the electronic band structure of crystalline solids.

-

Environment: ARPES measurements are conducted in an ultra-high vacuum (UHV) chamber (base pressure < 1 x 10-10 Torr) to maintain a clean sample surface.[4]

-

Light Source: A monochromatic light source, such as a synchrotron beamline or a high-flux gas discharge lamp (e.g., He-Iα at 21.2 eV), is used to excite photoelectrons.[5][6]

-

Electron Analyzer: A hemispherical electron analyzer is used to measure the kinetic energy and emission angle of the photoemitted electrons.[7]

-

Sample Preparation and Measurement: The synthesized this compound on its substrate is transferred in-situ to the ARPES analysis chamber. The sample is cooled to cryogenic temperatures (e.g., < 20 K) to minimize thermal broadening of the electronic states. Data is collected by rotating the sample to map out the band structure in different directions of the Brillouin zone.[4]

2.1.3. Scanning Tunneling Microscopy and Spectroscopy (STM/STS)

STM and STS provide real-space imaging of the this compound network and local electronic structure information with atomic resolution.

-

Environment: Measurements are performed in a UHV chamber at cryogenic temperatures (e.g., 4-5 K).

-

Tip Preparation: A sharp metallic tip (e.g., Pt/Ir or W) is used. For high-resolution imaging, the tip can be functionalized by picking up a single carbon monoxide (CO) molecule from the surface.[8][9]

-

Imaging Parameters:

-

Spectroscopy (dI/dV measurements): To probe the local density of states (LDOS), the differential conductance (dI/dV) is measured as a function of the bias voltage at specific locations on the this compound network. This is typically done using a lock-in amplifier to modulate the bias voltage and detect the corresponding change in tunneling current.

2.1.4. X-ray Photoelectron and Absorption Spectroscopy (XPS/XAS)

XPS and XAS are used to investigate the core-level electronic structure and elemental composition of this compound.

-

Environment: Measurements are performed in a UHV chamber.

-

Sample Preparation: For gas-phase measurements, this compound powder is sublimated using a resistively heated furnace.[1] For thin films, the on-surface synthesized samples are used.

-

X-ray Source: Synchrotron radiation is typically used to provide a high-flux, tunable X-ray beam.

-

Detection: An electron spectrometer is used to measure the kinetic energy of the photoemitted electrons (XPS), while the absorption of X-rays as a function of energy is measured for XAS.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and understanding the electronic properties of this compound.

-

Software: Quantum chemistry packages such as Gaussian, VASP, or Quantum ESPRESSO are commonly used.

-

Functional: A variety of exchange-correlation functionals can be employed. The B3LYP hybrid functional has been shown to provide good agreement with experimental data for the electronic structure of the this compound molecule.[1]

-

Basis Set: For molecular calculations, basis sets such as 6-311G(d,p) for structural optimization and cc-pVTZ for electronic properties are used to ensure accuracy.[1]

-

Calculations:

-

Geometry Optimization: The atomic positions are relaxed to find the minimum energy structure.

-

Electronic Structure: The band structure, density of states (DOS), and molecular orbitals are calculated to understand the electronic properties.

-

Spectra Simulation: XPS and XAS spectra can be simulated to aid in the interpretation of experimental results.

-

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow for characterizing the electronic properties of this compound and the relationship between its structure and electronic behavior.

Caption: Experimental and computational workflow for characterizing the electronic properties of this compound.

Caption: Relationship between the structural form of this compound and its resulting electronic properties.

Conclusion

This compound stands out as a remarkable carbon allotrope with a rich and tunable electronic landscape. Its 2D form presents a unique metallic character, while its nanoribbons offer the potential for band gap engineering. The detailed experimental and computational protocols outlined in this guide provide a robust framework for the continued investigation of this promising material. A thorough understanding of its electronic properties is the first step towards harnessing its potential in next-generation electronic devices and advanced materials. For drug development professionals, the data presented on this novel carbon nanostructure may inform the exploration of new biocompatible materials and delivery systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: A Two−Dimensional Graphene−Based Coating with Superior Anti−Corrosion Performance [mdpi.com]

- 4. Angle-resolved photoemission spectroscopy for the study of two-dimensional materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 6. Angle-Resolved Photoemission Study on the Band Structure of Organic Single Crystals | MDPI [mdpi.com]

- 7. Instrumentation - GREENER - Storage, harvesting and energy conversion group [wp.icmm.csic.es]

- 8. researchgate.net [researchgate.net]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Synthesis of Biphenylene: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylene is a fascinating polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central, anti-aromatic four-membered ring. This unique strained structure has captivated chemists for decades, leading to extensive research into its synthesis, properties, and potential applications. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the core methodologies from the seminal first synthesis to modern organometallic approaches. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data for comparison, and visual representations of key synthetic pathways.

Historical Perspective: The Dawn of this compound Chemistry

The story of this compound begins in 1941, when W. C. Lothrop reported its first successful synthesis.[1] This landmark achievement opened the door to the exploration of a new class of strained aromatic compounds. Lothrop's initial synthesis, while groundbreaking, was low-yielding and involved the intramolecular Ullmann reaction of 2,2'-diiodobiphenyl. This pioneering work laid the foundation for the development of more efficient and versatile synthetic routes in the ensuing decades.

Key Synthetic Strategies for this compound

Several distinct strategies have emerged for the construction of the this compound core. These can be broadly categorized into three main approaches: intramolecular cyclization of 2,2'-disubstituted biphenyls, dimerization of benzyne intermediates, and flash vacuum pyrolysis of specific precursors. More recently, organometallic methods have also provided novel pathways to this unique molecule.

Ullmann Reaction: The Classical Approach

The Ullmann reaction, a copper-mediated coupling of aryl halides, was the first method employed for the synthesis of this compound.[2] The intramolecular version of this reaction, starting from a 2,2'-dihalobiphenyl, remains a viable, albeit often low-yielding, method.

Materials:

-

2,2'-Diiodobiphenyl

-

Copper powder (activated)

-

Sand

-

Anhydrous, degassed solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a mixture of 2,2'-diiodobiphenyl (1 equivalent) and activated copper powder (10-20 equivalents) is placed.

-

A small amount of sand is added to prevent the copper powder from clumping.

-

Anhydrous, degassed DMF is added to the flask to create a stirrable slurry.

-

The reaction mixture is heated to reflux with vigorous stirring under an inert nitrogen atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. Reaction times can be lengthy, often exceeding 24 hours.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper and copper salts.

-

The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or alumina, followed by recrystallization to afford pure this compound.

Benzyne Dimerization: A Versatile Route

The dimerization of benzyne, a highly reactive intermediate, is a more common and often higher-yielding method for synthesizing this compound. Benzyne can be generated in situ from various precursors, with the thermal decomposition of benzenediazonium-2-carboxylate being a well-established method.[3]

Part A: Preparation of Benzenediazonium-2-carboxylate

Materials:

-

2-Aminobenzoic acid (Anthranilic acid)

-

Isoamyl nitrite

-

Tetrahydrofuran (THF), anhydrous

-

1,2-Dichloroethane

Procedure: CAUTION: Dry benzenediazonium-2-carboxylate is explosive and should be handled with extreme care. It should always be kept wet with solvent.

-

In a beaker, 2-aminobenzoic acid (1 equivalent) is dissolved in anhydrous THF.

-

The solution is cooled in an ice bath, and isoamyl nitrite (1.5 equivalents) is added dropwise with stirring.

-

The reaction mixture is stirred at low temperature for 1-2 hours, during which time the benzenediazonium-2-carboxylate precipitates as a solid.

-

The solid is collected by vacuum filtration, washed with cold THF, and then with 1,2-dichloroethane to remove the THF. The product must not be allowed to dry.

Part B: Dimerization to this compound

Materials:

-

Wet benzenediazonium-2-carboxylate

-

1,2-Dichloroethane

Procedure:

-

The wet benzenediazonium-2-carboxylate is suspended in 1,2-dichloroethane.

-

This suspension is added portion-wise to a larger volume of refluxing 1,2-dichloroethane with vigorous stirring. The benzyne intermediate is generated and dimerizes in situ.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour.

-

The solvent is removed by distillation.

-

The residue is purified by steam distillation or column chromatography to yield this compound.

Another common method for generating benzyne for this purpose is from o-phenylenediamine.

Materials:

-

o-Phenylenediamine

-

Sodium nitrite

-

Hydrochloric acid

-

Lead(IV) acetate or other suitable oxidizing agent

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

o-Phenylenediamine is diazotized using sodium nitrite and hydrochloric acid at low temperature to form 1H-benzotriazole.

-

The 1-aminobenzotriazole is then synthesized by N-amination of 1H-benzotriazole with hydroxylamine-O-sulfonic acid.

-

Oxidation of 1-aminobenzotriazole with an oxidizing agent like lead(IV) acetate generates benzyne, which then dimerizes to this compound.

-

The this compound is isolated and purified from the reaction mixture using standard techniques such as column chromatography and recrystallization.

Flash Vacuum Pyrolysis (FVP): A High-Temperature Approach

Flash vacuum pyrolysis (FVP) is a technique that involves heating a precursor in the gas phase at high temperatures and low pressures for a very short duration. This method can be used to synthesize this compound from various starting materials, often through the elimination of small, stable molecules.

Apparatus:

-

A standard FVP setup consisting of a furnace with a quartz pyrolysis tube, a vacuum system capable of maintaining a pressure of 10-2 to 10-4 Torr, a sample inlet system, and a cold trap (liquid nitrogen) for product collection.

Procedure:

-

The FVP furnace is heated to the desired pyrolysis temperature (typically 800-1000 °C).

-

A sample of benzo[c]cinnoline is slowly sublimed into the hot quartz tube under high vacuum.

-

The precursor undergoes fragmentation in the hot zone, eliminating a molecule of nitrogen to form this compound.

-

The product, along with any unreacted starting material and byproducts, is collected in the liquid nitrogen cold trap.

-

After the pyrolysis is complete, the cold trap is allowed to warm to room temperature, and the crude product is collected.

-

This compound is purified from the crude pyrolysate by column chromatography or sublimation.

Other precursors, such as phthalic anhydride, can also be used, though they may produce this compound as part of a mixture of products.[4]

Organometallic Routes: Modern Innovations

Modern organometallic chemistry has introduced new and efficient methods for the synthesis of this compound and its derivatives. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes have proven to be a powerful tool in this regard.[5][6]

Materials:

-

1,2-Diethynylbenzene

-

A suitable alkyne (e.g., bis(trimethylsilyl)acetylene)

-

Cobalt catalyst (e.g., CpCo(CO)2)

-

Anhydrous solvent (e.g., toluene or THF)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, the cobalt catalyst is dissolved in the anhydrous solvent.

-

A solution of 1,2-diethynylbenzene and the co-trimerization partner alkyne (e.g., bis(trimethylsilyl)acetylene) in the same solvent is added to the catalyst solution.

-

The reaction mixture is heated or irradiated with light to initiate the cycloaddition reaction.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired this compound derivative. The trimethylsilyl groups can be subsequently removed if the parent this compound is the target.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the key synthetic methods discussed. It is important to note that yields can vary significantly depending on the specific reaction conditions, scale, and purity of the starting materials.

| Synthetic Method | Precursor | Key Reagents/Conditions | Typical Yield (%) | Reference(s) |

| Ullmann Reaction | 2,2'-Diiodobiphenyl | Copper powder, high temperature (e.g., >200 °C in DMF) | 10-40 | [2] |

| Benzyne Dimerization | 2-Aminobenzoic acid | Isoamyl nitrite, thermal decomposition of diazonium salt | 20-30 | [3] |

| Benzyne Dimerization | o-Phenylenediamine | NaNO2, HCl; Hydroxylamine-O-sulfonic acid; Pb(OAc)4 | ~40 | |

| Flash Vacuum Pyrolysis | Benzo[c]cinnoline | High temperature (800-1000 °C), high vacuum | 50-70 | |

| Flash Vacuum Pyrolysis | Phthalic Anhydride | High temperature (~1100 °C), high vacuum | Minor product | [7] |

| Cobalt-Catalyzed Cycloaddition | 1,2-Diethynylbenzene + Alkyne | CpCo(CO)2 or other Co catalysts | 40-80 (for derivatives) | [5][6] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key synthetic routes to this compound.

Caption: Lothrop's original synthesis of this compound via an intramolecular Ullmann reaction.

Caption: Convergent pathways to this compound through the dimerization of a benzyne intermediate.

Caption: General workflow for the synthesis of this compound using Flash Vacuum Pyrolysis (FVP).

Caption: Cobalt-catalyzed [2+2+2] cycloaddition route to substituted biphenylenes.

Conclusion

The synthesis of this compound has evolved significantly since its discovery in 1941. From the initial low-yielding Ullmann coupling to more efficient methods involving benzyne dimerization and modern organometallic catalysis, chemists have developed a diverse toolbox for constructing this unique molecular architecture. Each method presents its own set of advantages and challenges in terms of yield, scalability, and substrate scope. This guide provides a foundational understanding of these key synthetic strategies, equipping researchers and professionals with the knowledge to select and implement the most suitable method for their specific needs in the exploration of this compound chemistry and its applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 5. Cobalt-catalyzed cyclotrimerization of alkynes: the answer to the puzzle of parallel reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyne trimerisation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Biphenylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize biphenylene, a polycyclic aromatic hydrocarbon with unique electronic and structural properties. The following sections detail the experimental protocols and quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in materials science and drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions in conjugated systems like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals.

Experimental Protocol

A standard protocol for obtaining the UV-Vis absorption spectrum of this compound in solution is as follows:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as cyclohexane or ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. From the stock solution, prepare a series of dilutions to determine the molar absorptivity accurately.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched quartz cuvette with the this compound solution.

-

Data Acquisition: Scan the sample from a starting wavelength of approximately 600 nm to a final wavelength of 200 nm. The resulting spectrum is a plot of absorbance versus wavelength.

Diagram of the UV-Vis Spectroscopy Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Quantitative Data: UV-Vis Absorption

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound. Both IR and Raman spectroscopy provide a fingerprint of the molecule's functional groups and overall structure. According to the rule of mutual exclusion for centrosymmetric molecules like this compound (D₂h point group), vibrations that are Raman active are IR inactive, and vice versa.

Experimental Protocols

Infrared (IR) Spectroscopy:

A common method for solid-state IR analysis is the KBr pellet technique.

-

Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to ensure homogeneity.

-

Pellet Formation: Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: A small amount of solid this compound can be placed directly onto a microscope slide or into a capillary tube.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence.

-

Data Acquisition: Focus the laser beam onto the sample and collect the scattered light. The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).

Diagram of the Vibrational Spectroscopy Workflow

Caption: Workflow for IR and Raman spectroscopic analysis of this compound.

Quantitative Data: IR and Raman Spectroscopy

The following table summarizes some of the key calculated and observed vibrational frequencies for this compound.

| Vibrational Mode Description | Calculated IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Calculated Raman Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

| C-H stretch | ~3050 | - | ~3050 | - |

| Ring C-C stretch | - | - | ~1600 | ~1600 |

| C-C bridge bond stretch | - | - | ~1280 | ~1280 |

| C-H in-plane bend | - | - | ~1030 | ~1030 |

| Ring breathing | - | - | ~1000 | ~1000 |

| C-H out-of-plane bend | ~730 | - | - | - |

Note: A comprehensive experimental dataset with full assignments is not consistently available in the literature. The provided data is based on a combination of theoretical calculations and experimental data for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C, within a molecule. It is a powerful tool for structure elucidation.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be performed to establish connectivity between protons and carbons, aiding in the complete assignment of the spectra.

-

Diagram of the NMR Spectroscopy Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound.

Quantitative Data: ¹H and ¹³C NMR

The NMR spectrum of this compound is distinctive due to its high symmetry. The chemical shifts and coupling constants provide valuable structural information.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.6-6.8 | m | - | Aromatic Protons |

| ¹³C | ~117-152 | - | - | Aromatic Carbons |

¹³C-¹H Coupling Constants:

| Coupling | Value (Hz) |

| ¹J(Cα-Hα) | ~160 |

| ¹J(Cβ-Hβ) | ~160 |

| ³J(Cγ-Hβ) | ~7.5 |

| ³J(Cβ-Hα) | ~7.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. The provided coupling constants are typical values for aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Experimental Protocol

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules like this compound.

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source. For gas-phase studies, this compound can be sublimated at around 85 °C.[1]

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Diagram of the Mass Spectrometry Workflow

Caption: Workflow for mass spectrometric analysis of this compound.

Quantitative Data: Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by an intense molecular ion peak due to the stability of the aromatic system.

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [C₁₂H₈]⁺˙ (Molecular Ion) |

| 151 | ~20 | [C₁₂H₇]⁺ |

| 150 | ~15 | [C₁₂H₆]⁺˙ |

| 76 | ~10 | [C₆H₄]⁺˙ |

Note: The fragmentation pattern of this compound is relatively simple, with the molecular ion being the base peak. The loss of one or two hydrogen atoms gives rise to the peaks at m/z 151 and 150. A fragment corresponding to half of the molecule (benzyne radical cation) can be observed at m/z 76.

References

A Comparative Analysis of Biphenylene and Benzene: Stability and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the stability and reactivity of biphenylene and benzene. This compound, a polycyclic aromatic hydrocarbon, exhibits unique chemical properties due to the fusion of two benzene rings to a central, anti-aromatic cyclobutadiene ring. This structural feature imparts significant ring strain and alters its electronic properties compared to the archetypal aromatic compound, benzene. This document details the structural and thermodynamic differences between the two molecules, explores their comparative reactivity in key organic reactions, and provides detailed experimental protocols for their synthesis and characterization.

Introduction

Benzene is the cornerstone of aromatic chemistry, renowned for its exceptional stability attributed to the delocalization of its π-electrons. In contrast, this compound presents a fascinating case study in the interplay of aromaticity, anti-aromaticity, and ring strain. The presence of the 4π-electron cyclobutadiene core fused to two 6π-electron benzene rings results in a molecule with distinct structural and electronic characteristics. Understanding the nuanced differences in stability and reactivity between this compound and benzene is crucial for chemists exploring novel molecular architectures and reaction pathways. This guide aims to provide a detailed, data-driven comparison to inform research and development in fields ranging from materials science to medicinal chemistry.

Structural and Thermodynamic Comparison

The fundamental differences in the stability of this compound and benzene can be quantified through their structural parameters and thermodynamic properties. Benzene is a planar molecule with C-C bond lengths of 1.40 Å, intermediate between a typical single (1.54 Å) and double (1.34 Å) bond, reflecting its resonant structure.[1] this compound is also planar, but its bond lengths show significant alternation due to the strained central ring.

Table 1: Comparison of Structural and Thermodynamic Data for this compound and Benzene

| Property | This compound | Benzene |

| Bond Lengths (Å) | ||

| C-C (fused) | 1.524[2] | N/A |

| C-C (outer) | ~1.37 - 1.42[3] | 1.40[1] |

| Resonance Energy (kcal/mol) | ~17 (calculated) | ~36[4] |

| Oxidation Potential (V vs SCE) | Not available | 2.48[5] |

Resonance Energy

Comparative Reactivity

The unique electronic structure of this compound, arising from the interplay of aromatic and anti-aromatic systems, leads to a reactivity profile that is markedly different from that of benzene.

Electrophilic Aromatic Substitution

Benzene undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation, where the aromatic sextet is preserved. The activation energy for these reactions is relatively high due to the initial disruption of aromaticity.

This compound is generally more reactive towards electrophiles than benzene. The strain in the central four-membered ring and the electronic influence of the fused system lower the activation energy for substitution. Electrophilic attack occurs preferentially at the β-position (the positions not adjacent to the fused carbons), as this leads to a more stable carbocation intermediate.

Diagram 1: Electrophilic Nitration of Benzene

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lscollege.ac.in [lscollege.ac.in]

A Comprehensive Technical Guide to the Theoretical Studies of Biphenylene's Electronic Structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylene (C₁₂H₈) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of two benzene rings fused to a central four-membered cyclobutadiene ring.[1] This unique structure, featuring a formally antiaromatic 4π-electron central ring, imparts a host of distinctive electronic and structural properties that have been the subject of extensive theoretical and experimental investigation.[1][2] Understanding the electronic structure of this compound is crucial not only for fundamental chemistry but also for its potential applications in materials science, particularly in the development of novel conductive materials and carbon-based electronics.[1][3]

This guide provides an in-depth overview of the theoretical studies that have elucidated the electronic characteristics of this compound and its extended network structures. We will delve into the computational methodologies employed, summarize key quantitative findings on its electronic properties, and explore the relationship between its structure and electronic behavior.

Molecular Geometry and Electronic Configuration

Theoretical studies, primarily using Density Functional Theory (DFT), have precisely characterized the planar geometry of the this compound molecule. These calculations are in close agreement with experimental data.[1] The molecule contains three chemically non-equivalent carbon atoms, which are crucial for understanding its spectroscopic and electronic properties.[1]

-

Cα: The four carbon atoms that form the junctions between the six- and four-membered rings.

-

Cβ: The four carbon atoms in the "middle" of the benzene rings.

-

Cγ: The four "outer" carbon atoms of the benzene rings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to its chemical reactivity and electronic transitions. The energy difference between these orbitals is a key parameter in determining the molecule's stability and optical properties.[4]

The Duality of Aromaticity and Antiaromaticity

A defining feature of this compound is the electronic interplay between its constituent rings. While the six-membered rings exhibit aromatic character, the central four-membered ring is antiaromatic, a consequence of its 4n π-electron system.[2] This duality governs its overall stability and reactivity.

Theoretical calculations of magnetically induced ring currents and Nucleus-Independent Chemical Shift (NICS) values confirm this picture.[5][6] Studies show a dominant paratropic (antiaromatic) ring current in the four-membered ring, while the six-membered rings sustain diatropic (aromatic) currents, albeit weaker than in benzene.[5][7] This electronic compromise minimizes the destabilizing effect of the antiaromatic core.[7]

Electronic Properties of Extended this compound Networks

Recent advances have enabled the synthesis of two-dimensional (2D) this compound networks (BPNs), which are periodic structures composed of four-, six-, and eight-membered rings.[3][8] Theoretical studies predict that these 2D sheets possess intriguing electronic properties.

-

Metallic Character: First-principles calculations consistently show that 2D this compound is a metal with no band gap, a feature attributed to delocalized pz electrons across the network.[3][9][10] Some studies suggest the presence of tilted Dirac cones near the Fermi level.[9]

-

Multiradical Ground State: Advanced calculations using hybrid DFT functionals predict that BPN possesses a spin-polarized multiradical ground state, a feature missed by earlier theoretical models.[3][8] This has significant implications for the material's chemical reactivity and magnetic properties.[8]

-

Nanoribbons: One-dimensional (1D) this compound nanoribbons exhibit electronic properties that depend on their edge geometry. While zigzag-edged ribbons retain a metallic character, armchair-edged ribbons are semiconductors with a band gap that decreases as the ribbon width increases.[11][12]

-

Band Gap Engineering: The metallic nature of the 2D this compound sheet can be modified through chemical functionalization. For instance, theoretical studies show that hydrogenation can open a significant band gap, transforming the material into a semiconductor. The band gap can be tuned by varying the concentration of hydrogen atoms.[13]

Computational Methodologies

The theoretical insights described in this guide are the result of rigorous quantum chemical calculations. Density Functional Theory (DFT) is the most common method, offering a balance between computational cost and accuracy.

Key Computational Protocols

-

Geometry Optimization: The first step involves finding the lowest energy structure of the molecule or periodic system. This is typically performed using a specific DFT functional and basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for molecular calculations.[1] For periodic systems and properties like magnetism, other functionals such as HSE06 or PBE0 are often employed to provide a more accurate description.[3][8]

-

Basis Set: A set of mathematical functions used to build the molecular orbitals. For geometry optimization, Pople-style basis sets like 6-311G(d,p) are common.[1] For higher accuracy in electronic property calculations, correlation-consistent basis sets like cc-pVTZ are often used.[1]

-

-

Electronic Structure Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties, such as orbital energies (HOMO, LUMO), band structure, and density of states (DOS).

-

Property Calculation: Specific properties are calculated based on the electronic structure. For example, NICS calculations are used to quantify aromaticity, and band structure calculations for periodic systems reveal whether the material is a metal, semimetal, or semiconductor.[5][9]

Software

The calculations are performed using specialized quantum chemistry software packages, with GAUSSIAN being a common choice for molecular studies.[1]

Visualized Workflows and Concepts

To clarify the relationships between concepts and processes, the following diagrams are provided.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. BJOC - this compound-containing polycyclic conjugated compounds [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. Aromaticity of this compound networks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Macrocycles composed of this compound and butadiyne units with antiaromatic character - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unveiling the Multiradical Character of the this compound Network and Its Anisotropic Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical insights into the structural, electronic and thermoelectric properties of the inorganic this compound monolayer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. First-principles study on the electronic properties of this compound, net-graphene, graphene+, and T-graphene based nanoribbons - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00806E [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical and Chemical Properties of Biphenylene Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of biphenylene solid. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and an exploration of the molecule's unique structural and reactive characteristics.

Physical Properties

This compound is a pale, yellowish solid with a distinctive hay-like odor.[1] It is a polycyclic aromatic hydrocarbon with a planar structure, a feature that significantly influences its physical characteristics.[1] While computational studies on two-dimensional this compound networks suggest a remarkably high melting point of up to 4500 K, the bulk solid melts at a much lower, yet well-defined, temperature.[2][3][4]

Table 1: Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₂H₈ | - |

| Molar Mass | 152.196 g·mol⁻¹ | [1] |

| Appearance | Pale, yellowish solid | [1] |

| Odor | Hay-like | [1] |

| Melting Point | 109 to 111 °C (228 to 232 °F; 382 to 384 K) | [1] |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Insoluble in water, soluble in typical organic solvents. | [5] Quantitative data is not readily available. |

Crystal and Molecular Structure

The solid-state structure of this compound is of significant interest due to the strained central four-membered ring fused to two benzene rings. This fusion results in a planar molecule.[1] X-ray and electron diffraction studies have confirmed this planarity and revealed considerable bond length alternation. The bridging bonds that form the central cyclobutadiene ring are notably long, measured at 1.524 Å.[1] This structural feature is a direct consequence of the antiaromatic character of the central 4π electron system.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Not definitively found in searches | - |

| Space Group | Not definitively found in searches | - |

| Unit Cell Parameters | Not definitively found in searches | - |

| Z Value | Not definitively found in searches | - |

Spectroscopic Properties

The unique electronic structure of this compound gives rise to characteristic spectroscopic signatures.

NMR Spectroscopy

The planarity and symmetry of the this compound molecule result in a relatively simple NMR spectrum. Due to the presence of different electronic environments, the protons and carbons exhibit distinct chemical shifts.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display peaks for the non-equivalent carbon atoms in the molecule.

Detailed experimental NMR data with specific chemical shifts and coupling constants for this compound were not available in the performed searches. The available data primarily pertains to biphenyl.[3][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is characterized by absorption bands corresponding to the vibrational modes of its aromatic rings and C-H bonds.

Specific experimental IR spectra with detailed peak assignments for this compound were not found in the searches. Data available is for biphenyl and its derivatives.[2][9][10][11][12]

UV-Vis Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet-visible region arising from π-π* electronic transitions within the conjugated system. Computational studies have been performed to model its UV-Vis absorption spectrum.[13] Experimental studies on similar conjugated aromatic segments show absorption bands in the range of 250-350 nm when dissolved in cyclohexane.[14]

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Aromatic proton signals. | Data not available. |

| ¹³C NMR | Aromatic carbon signals. | Data not available. |

| IR | C-H and C=C stretching and bending modes characteristic of aromatic systems. | Data not available. |

| UV-Vis | Absorption bands expected in the 250-350 nm range in cyclohexane. | [14] |

| XPS | The HOMO is located at a binding energy of 7.8 eV in the gas phase. | [1] |

Chemical Properties and Reactivity

This compound's chemistry is dominated by the influence of its strained central four-membered ring, which imparts antiaromatic character.[1] This leads to a unique reactivity profile compared to other polycyclic aromatic hydrocarbons.

Antiaromaticity and Stability

The central 4π electron system in the planar four-membered ring makes this compound an antiaromatic compound.[15] However, it is considerably more stable than other antiaromatic systems. This relative stability allows for its isolation and study.

Reactivity in Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution. Studies on the protodesilylation of trimethylsilyl derivatives of this compound have shown that the 2-position is significantly more reactive than the 1-position, with a partial rate factor of 27.8 for the 2-position compared to 0.52 for the 1-position.[16] This highlights the directing influence of the fused ring system.

Carbon-Carbon Bond Cleavage

A characteristic reaction of this compound is the cleavage of the C-C bonds in the strained central ring by various organometallic species.[15] This reactivity has been exploited in the synthesis of more complex molecules and materials. For example, this compound can be catalytically carbonylated to produce fluorenone.[1]

Caption: Reaction pathway for the organometallic-mediated C-C bond cleavage of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound

The Ullmann reaction is a classical method for the synthesis of this compound, involving the copper-mediated intramolecular coupling of a 2,2'-dihalobiphenyl.[17]

Protocol:

-

Reactant Preparation: 2,2'-diiodobiphenyl is used as the starting material. Copper bronze is typically used as the coupling agent.

-

Reaction Setup: The 2,2'-diiodobiphenyl and a molar excess of copper bronze are mixed, often in a high-boiling point solvent or, in some variations, under solvent-free conditions.

-

Heating: The reaction mixture is heated to a high temperature (often exceeding 200 °C) for several hours to effect the coupling.[18]

-

Workup and Purification: After cooling, the reaction mixture is typically treated with a solvent to extract the organic product. The copper and copper salts are removed by filtration. The this compound product is then purified, commonly by sublimation or recrystallization.

References

- 1. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenyl [webbook.nist.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Frontiers | Tunable thermal properties of the this compound and the lateral heterostructure formed with graphene: A molecular dynamics investigation [frontiersin.org]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 10. researchgate.net [researchgate.net]

- 11. Biphenyl(92-52-4) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Computational study of the structure, UV-vis absorption spectra and conductivity of this compound-based polymers and their boron nitride analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. Electrophilic aromatic substitution. Part V. Partial rate factors for protodesilylation of this compound: a novel polycyclic reactivity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Ullmann Reaction [organic-chemistry.org]

Biphenylene: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Polycyclic Aromatic Hydrocarbon Core for Scientific and Drug Development Applications

Biphenylene, a polycyclic aromatic hydrocarbon (PAH) with the formula (C₆H₄)₂, presents a unique and fascinating molecular architecture. Composed of two benzene rings fused to a central, strained four-membered ring, it stands as a captivating subject for researchers in organic chemistry, materials science, and drug development.[1][2] This technical guide provides a detailed overview of this compound, encompassing its synthesis, physicochemical properties, reactivity, and the current understanding of its biological potential.

Physicochemical Properties

This compound is a pale, yellowish solid with a characteristic hay-like odor.[2] Its planar structure and the presence of a 4n π-electron system in the central ring contribute to its classification as an antiaromatic compound, a feature that significantly influences its chemical behavior.[3] Despite this, it exhibits stability and behaves in many respects like a traditional PAH.[2]

Structural and Spectroscopic Data

The unique fused-ring system of this compound results in distinct bond lengths and spectroscopic signatures. The bonds connecting the two benzene rings are notably longer than the aromatic C-C bonds within the six-membered rings, reflecting the strain of the central cyclobutadiene-like core.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ | [4] |

| Molar Mass | 152.19 g/mol | [4] |

| Melting Point | 109-111 °C | [3] |

| Appearance | Pale, yellowish solid | [2] |

| C-C Bond Length (bridging) | ~1.514 Å | |

| C-C Bond Length (in 4-membered ring) | ~1.426 Å | |

| C-C Bond Length (in 6-membered rings) | 1.372 - 1.423 Å | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/a |

| Spectroscopic Data | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) / λmax (nm) |

| ¹H NMR (CDCl₃) | ~6.6-6.8 |

| ¹³C NMR (CDCl₃) | ~117.8, 128.5, 137.4, 151.8 |

| IR (KBr) | ~3050, 1430, 1280, 740 |

| UV-Vis (Ethanol) | ~240, 250, 340, 360 |

Synthesis of the this compound Core

Several synthetic routes to the this compound scaffold have been developed, with the dimerization of in-situ generated benzyne being a prominent and effective method.

Experimental Protocol 1: Synthesis via Benzyne Dimerization from 2-Aminobenzoic Acid

This classic synthesis involves the diazotization of anthranilic acid to form benzenediazonium-2-carboxylate, which upon thermal decomposition, generates benzyne. The highly reactive benzyne then dimerizes to yield this compound.[5][6]

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Isoamyl nitrite

-

1,2-Dichloroethane

-

Tetrahydrofuran (THF)

-

Trichloroacetic acid

-

Ice

Procedure:

-

Preparation of Benzenediazonium-2-carboxylate:

-

In a beaker cooled in an ice-water bath, dissolve 2-aminobenzoic acid and a catalytic amount of trichloroacetic acid in THF.

-

Slowly add isoamyl nitrite to the stirred solution while maintaining the temperature between 18-25 °C.

-

Continue stirring for 1-1.5 hours. A precipitate of benzenediazonium-2-carboxylate will form.

-

Collect the precipitate by suction filtration, washing with cold THF. Caution: The dry solid is explosive and should be kept moist with solvent at all times.

-

-

Dimerization to this compound:

-

Prepare a slurry of the moist benzenediazonium-2-carboxylate in 1,2-dichloroethane.

-

Add this slurry portion-wise to a large volume of gently boiling 1,2-dichloroethane over 3-5 minutes.

-

The benzyne intermediate is generated and dimerizes in the hot solvent.

-

After the addition is complete, continue to heat the reaction mixture for a short period.

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

The resulting residue can be purified by chromatography (e.g., on alumina with petroleum ether as eluent) to yield pure this compound.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Biphenyl (CAS 92-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H8 | CID 9214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biphenylene-Containing Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Nature of Biphenylene

This compound is a fascinating polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central, four-membered cyclobutadiene ring.[1][2] This unique structure imparts a planar configuration but also results in 4n π-electrons, rendering the molecule antiaromatic.[1][2] Despite its antiaromatic character, this compound is remarkably more stable than other similar compounds.[1][2]

The incorporation of the rigid and strained this compound unit into polymer backbones is a strategy to create materials with distinctive properties. The central antiaromatic ring can limit electron delocalization, which can be harnessed to enhance the stability of conjugated polymers that might otherwise be prone to oxidation or dimerization.[1][2] This modulation of electronic properties, combined with the inherent rigidity of the this compound unit, makes these polymers promising candidates for advanced applications in electronics, energy, and potentially, the biomedical field.

Synthesis of this compound-Containing Polymers

The creation of this compound-containing polymers involves several modern synthetic methodologies, chosen based on the desired polymer architecture and properties. Key strategies include transition metal-catalyzed cross-coupling reactions, cycloaddition polymerization, and free-radical polymerization.

2.1. Key Synthetic Routes

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira-Hagihara cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. These methods are frequently used to synthesize conjugated microporous polymers (CMPs) by reacting halogenated this compound monomers with suitable cross-linkers, yielding porous networks with high surface areas.[3]

-

Cycloaddition Polymerization: The Diels-Alder [4+2] cycloaddition is a versatile, often metal-free, method for synthesizing polyphenylenes.[4][5] This reaction typically involves a diene and a dienophile and can be used to create highly aromatic, thermally stable polymers.[5] For instance, pyrone-containing monomers can act as dienes, which, upon reaction with dienophiles like bismaleimides, form robust polymer structures.[4][6]

-

Free Radical Polymerization: This common method can be used to create crosslinked polymers from acrylated biphenyl monomers. Precursors such as 2-phenylphenol and 4,4'-dihydroxybiphenyl are first functionalized with acrylate groups and then polymerized to form three-dimensional networks.[7][8]

-

Pressure-Induced Polymerization: A less common but effective method involves the direct compression of crystalline this compound at high pressure (e.g., 14 GPa). This topochemical polymerization can produce crystalline this compound nanoribbons on a milligram scale.[9]

Below is a generalized workflow for the synthesis of this compound-containing polymers.

2.2. Example Experimental Protocol: Synthesis of Acrylated Biphenyl Monomers and Crosslinked Polymers

This protocol is adapted from the free radical polymerization of acrylated biphenyls.[10]

Part 1: Synthesis of Acrylated Biphenyl Monomer (e.g., 4,4'-dihydroxybiphenyldiacrylate)

-

Dissolution: Dissolve 10 g of a biphenyl precursor (e.g., 4,4'-dihydroxybiphenyl) in 200 mL of tetrahydrofuran (THF).

-

Base Addition: Add 1.5 molar equivalents of a tertiary amine base, such as triethylamine (TEA), to the solution. TEA acts to deprotonate the hydroxyl groups of the precursor.

-

Acrylation: Slowly add 2.5 molar equivalents of acryloyl chloride dropwise to the solution while stirring in an ice bath. The reaction is typically allowed to proceed for 2-4 hours.

-

Workup: After the reaction, filter the solution to remove the triethylammonium chloride salt by-product.

-

Purification: Remove the THF solvent using a rotary evaporator. The resulting acrylated monomer (e.g., 4,4'-dihydroxybiphenyldiacrylate, 44BDA) is then purified, often by recrystallization or column chromatography.

Part 2: Free Radical Polymerization

-

Monomer Mixture: Prepare a mixture of the synthesized acrylated biphenyl monomers and a suitable crosslinker. The ratio is varied to control the crosslinking density.

-

Initiator Addition: Add a free radical initiator (e.g., AIBN or benzoyl peroxide) to the monomer mixture.

-

Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The specific temperature and time depend on the initiator used.

-

Curing: The resulting polymer is often cured at an elevated temperature to ensure complete reaction and formation of a stable crosslinked network.

-

Purification: The final polymer is washed with appropriate solvents to remove any unreacted monomers or initiator fragments and then dried under vacuum.

Properties of this compound-Containing Polymers

The inclusion of the this compound moiety significantly influences the thermal, mechanical, and electronic properties of the resulting polymers.

3.1. Thermal Properties

This compound-based materials are known for their high thermal stability and unique thermal transport properties. The rigid, planar structure contributes to high melting points. Molecular dynamics simulations have predicted an ultra-high melting point of up to 4,500 K for a this compound monolayer, comparable to that of graphene.[11][12]

| Property | Material | Value | Direction | Conditions | Source |

| Thermal Conductivity | This compound Monolayer | ~52.8 W m⁻¹ K⁻¹ | x-direction | 100 nm length | [11] |

| This compound Monolayer | ~51.0 W m⁻¹ K⁻¹ | y-direction | 100 nm length | [11] | |

| Silicon this compound Monolayer | 2.46 W m⁻¹ K⁻¹ | a-axis | 300 K | [13][14] | |

| Silicon this compound Monolayer | 3.25 W m⁻¹ K⁻¹ | b-axis | 300 K | [13][14] | |

| Melting Point | This compound Network | ~4500 K | - | Simulation | [11] |

| This compound Network | ~4024 K | - | Simulation | [12] | |

| Interfacial Thermal Conductance | This compound/Graphene | 2.84 × 10⁹ W K⁻¹ m⁻² | - | 300 K | [11][15] |

3.2. Mechanical Properties

The rigid structure of this compound imparts significant stiffness and strength to its polymers. The Young's modulus, a measure of stiffness, is often high, though it can be anisotropic depending on the polymer's structure.

| Property | Material | Value | Direction | Conditions | Source |

| Young's Modulus | This compound Monolayer | 259.7 N/m | - | Simulation | [11] |

| This compound Network | ~1019.4 GPa | - | Simulation | [12] | |

| This compound Nanotubes | 746 - 1259 GPa | - | Simulation | [16] | |

| This compound Monolayer | 14-29% higher in zig-zag | zig-zag vs. armchair | Simulation | [17] | |

| Tensile Strength | Angled meta biphenyl-containing poly(phenylene) | 31% reduction vs. linear para analogue | - | Experimental | [18] |

| Elongation at Break | Angled meta biphenyl-containing poly(phenylene) | 72% reduction vs. linear para analogue | - | Experimental | [18] |

3.3. Optoelectronic and Conductive Properties

The electronic properties of this compound polymers are highly tunable. While the this compound unit itself can disrupt conjugation, leading to blue-shifted absorption spectra compared to fully conjugated analogues[19], it also provides a scaffold for creating materials with useful electronic and ionic conductivity.

| Property | Material | Value | Conditions | Source |

| Band Gap (Eg) | P4BD-EDOT Polymer | 1.54 eV | Electrochemical | [20] |

| P3BD-EDOT Polymer | 1.73 eV | Electrochemical | [20] | |

| Hydroxide (OH⁻) Conductivity | Poly(this compound fluorenylidene piperidinium) | 160 mS cm⁻¹ | 80 °C, IEC = 1.9 mequiv. g⁻¹ | [21] |

| Di(biphenyl)ethane-containing AEM (25% mD) | 187 mS cm⁻¹ | 80 °C, in water | [22] | |

| Field Effect Mobility | Tetrahexyl-substituted BNCBA | up to 2.9 cm²/(V s) | Solution-processed thin film transistor | [23] |

| BET Surface Area | Conjugated Microporous Polymer (CMP-LS2) | 1576 m² g⁻¹ | N₂ Adsorption | [3] |

Polymer Characterization

A multi-technique approach is essential to fully characterize the structure, morphology, and properties of this compound-containing polymers.[24]

-

Structural Analysis: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure and successful polymerization by identifying functional groups and the arrangement of monomer units.[7][24][25]

-

Molecular Weight: Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight distribution, which is crucial as it influences mechanical and thermal properties.[25]

-

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure thermal transitions like the glass transition temperature (Tg) and melting point (Tm), while Thermogravimetric Analysis (TGA) determines thermal stability and decomposition temperatures.[25][26]

-

Morphology: Microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the polymer's surface and internal structure.[25] Small-Angle X-ray Scattering (SAXS) is used to investigate nanoscale phase separation, particularly in ion-conducting polymers.[25]

The following diagram illustrates a typical workflow for characterizing a newly synthesized polymer.

References

- 1. BJOC - this compound-containing polycyclic conjugated compounds [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Conjugated microporous polymers based on this compound for CO2 adsorption and luminescence detection of nitroaromatic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Diels–Alder cycloaddition polymerization for porous poly-phenylenes with exceptional gas uptake properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.uky.edu [scholars.uky.edu]

- 9. Synthesis of a this compound nanoribbon by compressing this compound under extreme conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tunable thermal properties of the this compound and the lateral heterostructure formed with graphene: A molecular dynamics investigation [frontiersin.org]

- 12. On the mechanical properties and fracture patterns of the nonbenzenoid carbon allotrope (this compound network): a reactive molecular dynamics study - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Mechanical Properties Analysis of a Monolayer this compound at Different Temperatures [modelling.semnan.ac.ir]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 20. Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers [mdpi.com]

- 21. Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium) based anion exchange membranes for applications in water electrolyzer ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00210A [pubs.rsc.org]

- 22. Influence of highly flexible di(biphenyl)ethane units on the properties of poly(arylene piperidinium) anion exchange membranes - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA04171F [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. measurlabs.com [measurlabs.com]

- 25. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]

- 26. specialchem.com [specialchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biphenylene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the principal synthesis methods of biphenylene and its derivatives. This compound, an antiaromatic hydrocarbon with a strained four-membered ring fused to two benzene rings, is a unique building block in medicinal chemistry and materials science.[1][2] Its derivatives are explored for their electronic properties and as precursors to complex polycyclic aromatic systems.[3]

Ullmann-type Intramolecular Coupling

The Ullmann reaction is a classic method for the formation of biaryl compounds and can be adapted for the intramolecular cyclization of 2,2'-dihalobiphenyls to yield this compound.[4] This method is particularly useful for synthesizing the parent this compound and symmetrically substituted derivatives.

Application Notes:

The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric copper.[5] However, modern variations have been developed to proceed under milder conditions. The choice of starting material, typically 2,2'-diiodobiphenyl or 2,2'-dibromobiphenyl, is critical, with the iodo-substituted compounds generally showing higher reactivity.[4] The reaction is sensitive to steric hindrance near the coupling sites. A solvent-free approach using ball milling has been shown to produce quantitative yields of 2,2'-dinitrobiphenyl, a precursor to substituted biphenylenes.[6]

Comparative Data for Ullmann-type Synthesis of this compound:

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,2'-Diiodobiphenyl | Copper-bronze alloy | None (neat) | ~290 | < 1 | 50-90 (conversion) | [7] |

| 2,2'-Diiodobiphenyl | Cuprous Oxide | None (neat) | 350 | - | ~40 | [4] |

| 1-Iodo-2-nitrobenzene (dimerization) | Copper | None (solvent-free) | High | - | 97 | [6] |

Experimental Protocol: Ullmann Synthesis of this compound from 2,2'-Diiodobiphenyl

Materials:

-

2,2'-Diiodobiphenyl

-

Copper-bronze alloy (fine powder)

-

Sand (acid-washed)

-

Toluene

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

In a dry round-bottom flask, thoroughly mix 2,2'-diiodobiphenyl (1.0 eq) with a copper-bronze alloy (4.0 eq).

-

Heat the mixture in a sand bath to approximately 290 °C. The reaction is typically rapid and should be monitored closely.

-

After cooling, the solid reaction mass is ground and extracted with hot toluene.

-

The toluene extract is filtered through a pad of Celite to remove copper salts.

-